molecular formula C10H13F2NO B15263733 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline

2,5-difluoro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B15263733
M. Wt: 201.21 g/mol
InChI Key: VSBGTXMYUUYIHU-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13F2NO It is a fluorinated aniline derivative, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, and a methoxypropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline.

    Alkylation: The 2,5-difluoroaniline undergoes alkylation with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Lacks the methoxypropan-2-yl group, making it less sterically hindered and potentially less active in certain reactions.

    N-(1-Methoxypropan-2-yl)aniline: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.

Uniqueness

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the combination of fluorine atoms and the methoxypropan-2-yl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2,5-difluoro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H13F2NO/c1-7(6-14-2)13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3

InChI Key

VSBGTXMYUUYIHU-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

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